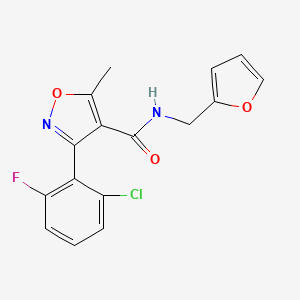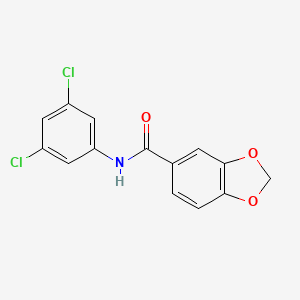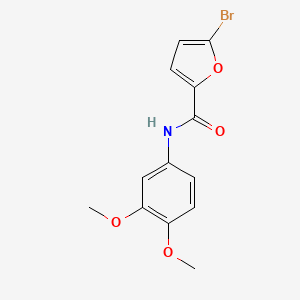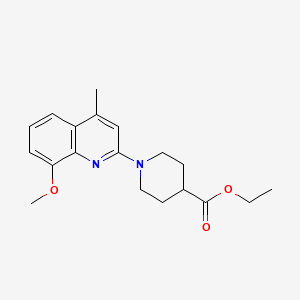
3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide, also known as CFIM, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CFIM belongs to the class of isoxazolecarboxamides, which have been studied for their anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide is not fully understood, but it is believed to act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide has been shown to have anti-inflammatory and analgesic effects in various animal models. In addition, 3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide has been shown to inhibit the growth of certain cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is its potential therapeutic applications in the treatment of inflammatory diseases and cancer. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide. One direction is the investigation of its potential as a therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease. Another direction is the study of its potential as an anticancer agent. Additionally, further research is needed to understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide involves a multi-step process that includes the reaction of 2-chloro-6-fluorobenzonitrile with 2-furancarboxaldehyde in the presence of sodium methoxide to form an intermediate compound. The intermediate is then reacted with 5-methylisoxazole-4-carboxylic acid in the presence of triethylamine to form 3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide.
Applications De Recherche Scientifique
3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide has been studied for its potential therapeutic applications in various scientific research studies. One such study investigated the anti-inflammatory effects of 3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide in a rat model of arthritis. The results of the study showed that 3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide was effective in reducing inflammation and joint damage in the rats.
Propriétés
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O3/c1-9-13(16(21)19-8-10-4-3-7-22-10)15(20-23-9)14-11(17)5-2-6-12(14)18/h2-7H,8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFFBDMYVKINSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorophenyl)-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5718424.png)
![4-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5718427.png)


![3-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5718447.png)


![N-(4-ethoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5718474.png)
![{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid](/img/structure/B5718488.png)


![methyl 4-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5718506.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5718518.png)
